anti-Tricyclo[7.1.0.0]decane
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Overview
Description
anti-Tricyclo[7.1.0.0]decane: is a hydrocarbon compound with the molecular formula C10H16 . It is characterized by its unique tricyclic structure, which consists of three interconnected cycloalkane rings. This compound is also known by its IUPAC name anti-Tricyclo[7.1.0.02,4]decane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-Tricyclo[7.1.0.0]decane typically involves multiple steps, including pivotal reactions such as the Diels–Alder and Conia-ene reactions . These reactions are crucial for constructing the tricyclic framework of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows established organic synthesis protocols involving the use of appropriate catalysts and reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: anti-Tricyclo[7.1.0.0]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: anti-Tricyclo[7.1.0.0]decane is used as a model compound in studies of tricyclic hydrocarbons and their reactivity. Its unique structure makes it an interesting subject for theoretical and experimental investigations .
Biology and Medicine: While specific biological and medicinal applications of anti-Tricyclo[710
Industry: In the industrial sector, this compound and its derivatives may be used as intermediates in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of anti-Tricyclo[7.1.0.0]decane involves its interaction with various molecular targets and pathways. The specific details of these interactions depend on the context in which the compound is used. For example, in chemical reactions, the compound’s tricyclic structure may influence its reactivity and the formation of reaction intermediates .
Comparison with Similar Compounds
- Tricyclo[4.3.1.03,7]decane: Also known as isotwistane, this compound shares a similar tricyclic structure but differs in the arrangement of its rings .
- Tricyclodecane: This compound, also known as tetrahydrodicyclopentadiene, has a similar molecular formula but different structural features .
Uniqueness: anti-Tricyclo[7.1.0.0]decane is unique due to its specific tricyclic structure, which influences its chemical reactivity and potential applications. Its distinct arrangement of rings sets it apart from other tricyclic hydrocarbons.
Properties
CAS No. |
81969-73-5 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[7.1.0.02,4]decane |
InChI |
InChI=1S/C10H16/c1-2-4-8-6-10(8)9-5-7(9)3-1/h7-10H,1-6H2 |
InChI Key |
RYKKPRYFAPLJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC2C3CC3C1 |
Origin of Product |
United States |
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